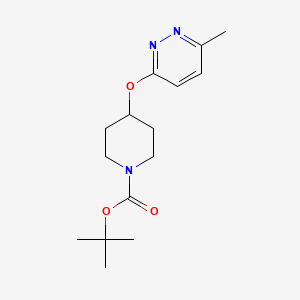![molecular formula C8H10N2O2 B1453683 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 55365-04-3](/img/structure/B1453683.png)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
概要
説明
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is a compound with the molecular weight of 122.17 . It is also known by its IUPAC name, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine involves several steps. One method involves dissolving 2-piperidone in mesitylene, adding titanium tetrachloride, and heating at 140°C. A solution of aminoacetoaldehyde diethyl acetal in mesitylene is then added dropwise over 3 hours. The mixture is stirred at 140°C for 70 hours, cooled, and extracted with a 2N aqueous solution of hydrochloric acid. The aqueous layer is basified with a 5N aqueous solution of sodium hydroxide and extracted with chloroform. The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and filtered. The filtrate is concentrated under reduced pressure and purified by distillation under reduced pressure .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is represented by the linear formula C7H10N2 .Chemical Reactions Analysis
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine has been used in the direct enantioselective C-acylation of 3-substituted benzofuranones . It has also been used in the preparation of IPCA-appended CDs that behave as CND-based CD “turn off–on” biosensors suitable for the analysis of cholesterol and β-galactosidase activity .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is a liquid at room temperature . It should be stored sealed in a dry environment at 2-8°C .科学的研究の応用
Antibacterial Activity
The compound has been studied for its potential in combating bacterial infections. Synthesis of hydrazone derivatives from 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, which is structurally similar to the compound , showed significant antibacterial activity . These derivatives exhibited a wide zone of inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents.
Anticancer Properties
Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds, including those related to 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid, have shown promise as anticancer agents . These compounds have been tested against various human cancer cell lines, demonstrating antiproliferative effects.
Fluorescence-Based Biosensors
Inspired by the fluorescence properties of related compounds, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid derivatives have been used to create “turn off–on” biosensors . These biosensors are suitable for the analysis of biological substances like cholesterol and can be used to monitor enzyme activities.
Pharmacological Potential
Imidazo[1,2-a]pyridine derivatives have been recognized for their pharmacological potential, including the core structure found in 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid . These compounds have been explored for their use in treating various types of cancer and viral diseases like Ebola.
Material Science Applications
The aromatic heterocycles of imidazo[1,2-a]pyridine derivatives have shown great potential in material science . They have been reported to contribute to innovations in optoelectronic devices, sensors, and other technological applications.
Therapeutic Potential
Derivatives of 1,3-diazole, which include imidazo[1,2-a]pyridine compounds, exhibit a range of biological activities. These activities span across antibacterial, antifungal, anti-inflammatory, and antitumor effects, among others . The therapeutic potential of these compounds is vast and continues to be an area of active research.
作用機序
Target of Action
It is known that similar compounds have shown antimicrobial activity , suggesting that their targets could be enzymes or proteins essential for the survival of bacteria.
Mode of Action
Based on its structural similarity to other antimicrobial agents, it may interact with its targets, leading to inhibition of essential biological processes in bacteria .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with the synthesis of bacterial cell walls or proteins, or disrupt other vital processes .
Result of Action
Based on its potential antimicrobial activity, it may lead to the death of bacterial cells by disrupting essential processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h5H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUICHPZYIKILCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2C(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1453604.png)



![3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1453614.png)
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B1453615.png)



![3-{[(Tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid](/img/structure/B1453622.png)
